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Compound of Interest

Compound Name: Rebaudioside S

Cat. No.: B15595482

Sensory Evaluation of Steviol Glycosides: A
Comparative Guide

A detailed comparison of the sensory profiles of commercially significant steviol glycosides,
including Rebaudioside A, Rebaudioside D, and Rebaudioside M. This guide provides
researchers, scientists, and drug development professionals with quantitative sensory data,
detailed experimental protocols, and visualizations of the taste perception pathways.

Introduction

Steviol glycosides, extracted from the leaves of the Stevia rebaudiana plant, are high-intensity,
zero-calorie sweeteners that have gained significant traction in the food, beverage, and
pharmaceutical industries. While numerous steviol glycosides exist, their sensory profiles,
particularly attributes like sweetness potency, bitterness, and aftertaste, can vary considerably.
This guide provides a comparative sensory evaluation of prominent steviol glycosides. It is
important to note that a comprehensive search of scientific literature did not yield specific
sensory evaluation data for a compound designated as "Rebaudioside S." Therefore, this
guide focuses on the well-documented and commercially relevant Rebaudiosides A, D, and M,
offering a framework for understanding the sensory nuances within this class of sweeteners.

Quantitative Sensory Profile Comparison
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The sensory characteristics of steviol glycosides are critical for their application. The following
tables summarize the quantitative data from various sensory evaluation studies, comparing key
attributes of Rebaudioside A, Rebaudioside D, and Rebaudioside M against sucrose.

Table 1: Sweetness Potency of Steviol Glycosides Compared to Sucrose

. . Sweetness Potency Reference
Steviol Glycoside . Notes
(vs. Sucrose) Concentration

Known to have a
slightly bitter or

Rebaudioside A ~200-400x Varies by study licorice-like aftertaste
at higher

concentrations[1][2].

Generally perceived
as having a cleaner,
o ) more sugar-like taste
Rebaudioside D ~200-350x Varies by study )
with reduced
bitterness compared

to Reb A[3][4].

Considered to have
one of the most
favorable taste
Rebaudioside M ~200-350x Varies by study profiles, closely
mimicking sucrose
with minimal
bitterness[1][5][6].

The standard
Sucrose 1x - reference for

sweetness.

Table 2: Comparative Sensory Attributes of Rebaudioside A, D, and M

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pyureorganic.com/blogs/commercial-sweetener-ingredients-blog/reb-a-reb-m-reb-d-prime-stevia-commercial-sweeteners
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10375593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811954/
https://pyureorganic.com/blogs/commercial-sweetener-ingredients-blog/reb-a-reb-m-reb-d-prime-stevia-commercial-sweeteners
https://www.mdpi.com/2304-8158/9/8/1026
https://www.researchgate.net/publication/343404593_Consumer-Based_Sensory_Characterization_of_Steviol_Glycosides_Rebaudioside_A_D_and_M
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Sensory Rebaudioside Rebaudioside Rebaudioside Sucrose
Attribute A D M (Reference)
Intense, with a
slower onset and  Clean, sugar-like  Very clean, Clean, well-
Sweetness lingering sweetness with a  sugar-like rounded
Quality sweetness faster onsetthan  sweetness sweetness with a
compared to Reb A. profile. rapid onset.
sucrose.
Noticeable,
especially at
higher o N
) ) Significantly less Minimal to no )
Bitterness concentrations. ] ) No bitterness.
) bitter than Reb A.  bitterness.
Often described
as a lingering
bitter aftertaste.
Can be present,
o o ] Generally absent o
Licorice contributing to its o Generally No licorice
o or significantly
Aftertaste characteristic off- absent. aftertaste.
reduced.
flavor.
Sometimes
Metallic reported, though No metallic
Rarely reported. Rarely reported.
Aftertaste less common aftertaste.

than bitterness.

Experimental Protocols for Sensory Evaluation

The following outlines a typical methodology for the sensory evaluation of high-intensity

sweeteners, based on common practices in the field.

1. Panelist Selection and Training:

o Selection: Panelists are typically recruited based on their sensory acuity, ability to

discriminate between different tastes, and verbal fluency in describing sensory attributes.

Initial screening may involve basic taste identification tests (sweet, sour, salty, bitter, umami).
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Training: A trained panel of 8-12 individuals is standard. Training involves familiarizing
panelists with the specific sensory attributes of steviol glycosides (e.g., different types of
bitterness, aftertastes) and the use of a standardized lexicon. Reference standards for each
attribute are provided to calibrate the panelists. For example, a weak caffeine solution for
bitterness or a licorice extract for the characteristic aftertaste. Panelists are also trained on
the use of the rating scale (e.g., a 15-cm line scale or a category scale).

. Sample Preparation:

Solvent: Samples are typically prepared in purified, deionized water to avoid any interference
from minerals or other tasting compounds.

Concentration: Steviol glycoside solutions are prepared at concentrations that elicit a target
sweetness intensity, often equivalent to a specific sucrose concentration (e.g., 5% or 10%
sucrose solution). This allows for a more direct comparison of the off-tastes at a similar
sweetness level.

Temperature: Samples are served at a controlled room temperature (typically 20-22°C) to
ensure consistency.

. Sensory Evaluation Procedure:

Methodology: A common method is Quantitative Descriptive Analysis (QDA®). Panelists
evaluate the samples one at a time in a randomized order to minimize carry-over effects.

Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth,
hold it for a few seconds, and then expectorate. They then rate the intensity of various
sensory attributes (sweetness, bitterness, licorice, metallic, aftertaste) on the provided scale.

Palate Cleansing: Between samples, panelists rinse their mouths thoroughly with purified
water and may eat a neutral food like an unsalted cracker to cleanse the palate. A waiting
period of several minutes between samples is enforced.

Data Analysis: The data from the panelists are collected and statistically analyzed (e.g.,
using Analysis of Variance - ANOVA) to determine significant differences in the sensory
attributes between the different steviol glycosides.
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Visualizing the Taste Perception Pathway

The perception of sweetness and bitterness from steviol glycosides is initiated by their
interaction with specific taste receptors on the tongue.

Taste Bud
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aaaaaaaaa
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Steviol Glycosides
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hTAS2R4/INTAS2R14
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Click to download full resolution via product page

Caption: Simplified signaling pathway for sweet and bitter taste perception of steviol
glycosides.

Experimental Workflow for Sensory Evaluation

The process of conducting a sensory evaluation study follows a structured workflow to ensure
reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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